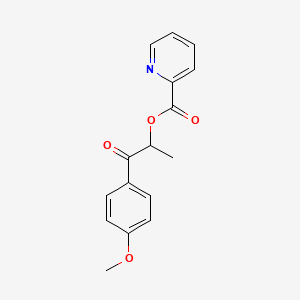
2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a pyridinecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate typically involves the esterification of 2-pyridinecarboxylic acid with 2-(4-methoxyphenyl)-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-1-methyl-2-hydroxyethyl 2-pyridinecarboxylate.
Substitution: Formation of 2-(4-halophenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate or 2-(4-alkylphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-pyridinecarboxylate
- Methyl 2-pyridinecarboxylate
- Butyl 3-pyridinecarboxylate
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 2-pyridinecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties such as increased lipophilicity and potential bioactivity. This makes it distinct from other pyridinecarboxylates that may lack these functional groups.
Eigenschaften
CAS-Nummer |
1009552-33-3 |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c1-11(21-16(19)14-5-3-4-10-17-14)15(18)12-6-8-13(20-2)9-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
POMYKADPGLEOIH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
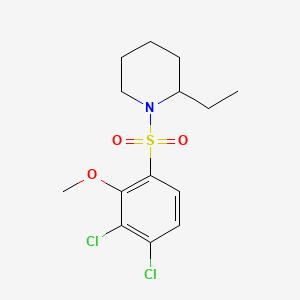
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
amine](/img/structure/B602992.png)
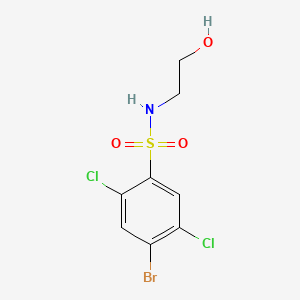
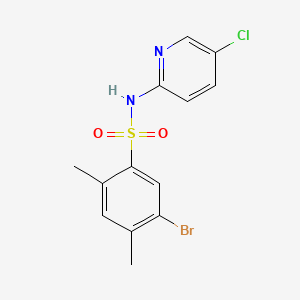
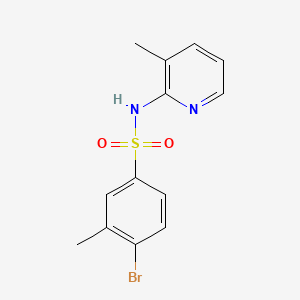
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
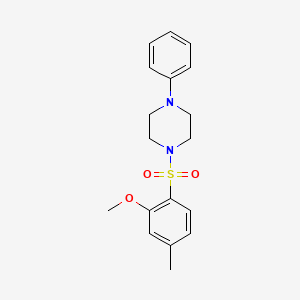
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603005.png)

